Triasulfuron

Catalog No.
S606738
CAS No.
82097-50-5
M.F
C14H16ClN5O5S
M. Wt
401.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triasulfuron

Sulfonylurea herbicides often risk crop injury and soil carryover. Triasulfuron (CAS 82097-50-5) solves these with a wider crop safety margin for wheat and barley, delivering a 4-15% yield advantage over chlorsulfuron. Its pH-dependent solubility (32 mg/L at pH 5, 13,500 mg/L at pH 8.2) ensures stable water-dispersible granule formulation and rapid tank-mix dissolution. Restricted soil mobility (upper 40-50 cm) meets groundwater regulations. Low application rates (15-50 g/ha) reduce environmental load.

CAS Number

82097-50-5

Product Name

Triasulfuron

IUPAC Name

1-[2-(2-chloroethoxy)phenyl]sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea

Molecular Formula

C14H16ClN5O5S

Molecular Weight

401.8 g/mol

InChI

InChI=1S/C14H16ClN5O5S/c1-9-16-12(19-14(17-9)24-2)18-13(21)20-26(22,23)11-6-4-3-5-10(11)25-8-7-15/h3-6H,7-8H2,1-2H3,(H2,16,17,18,19,20,21)

InChI Key

XOPFESVZMSQIKC-UHFFFAOYSA-N

solubility

In water, 1.5 g/L (pH 7) at 20 °C
In water, 32 mg/L (pH 5), 815 mg/L (pH 7), 13,500 mg/L (pH 8.2) at 25 °C
Solubility (g/L at 25 °C): Acetone 14, dichloromethane 36, ethyl acetate 4.3); Solubility (mg/L at 25 °C): ethanol 420, n-octanol 130, n-hexane 0.04, toluene 300

Synonyms

Logran, triasulfuron

Canonical SMILES

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2OCCCl

The exact mass of the compound Triasulfuron is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.96e-05 min water, 1.5 g/l (ph 7) at 20 °cin water, 32 mg/l (ph 5), 815 mg/l (ph 7), 13,500 mg/l (ph 8.2) at 25 °csolubility (g/l at 25 °c): acetone 14, dichloromethane 36, ethyl acetate 4.3); solubility (mg/l at 25 °c): ethanol 420, n-octanol 130, n-hexane 0.04, toluene 300. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg, 100 mg

Triasulfuron is a highly active, selective sulfonylurea herbicide utilized primarily as an acetolactate synthase (ALS) inhibitor for the pre- and post-emergence control of broadleaf weeds in cereal crops[1]. From a procurement and formulation perspective, triasulfuron is distinguished by its specific weak acid profile (pKa 4.64) and low application rates (typically 15 to 50 g/ha), which dictate its handling, aqueous solubility, and environmental persistence [1]. Unlike non-selective herbicides, its core commercial value proposition lies in its precise crop selectivity and its compatibility with water-dispersible granule (WG) manufacturing, making it a critical active ingredient for targeted agricultural chemical portfolios where managing soil carryover and formulation stability is paramount.

Research Fit

Mode of Action ALS inhibitor for branched-chain amino acid biosynthesis pathway studies in plant physiology and herbicide research
Application Context Supports selective pre- and post-emergence weed control research in cereal crop models including wheat, barley, and triticale
Environmental Fate Defined soil mobility and persistence profile supports environmental fate, leaching, and carryover risk research Physical-chemical properties distinguish triasulfuron within the sulfonylurea class for comparative studies

Replacing triasulfuron with close in-class analogs, such as chlorsulfuron or metsulfuron-methyl, introduces significant risks in crop safety, soil carryover, and formulation stability. While chlorsulfuron is a common benchmark, it exhibits a much narrower margin of crop safety, frequently causing phytotoxic yield drag in sensitive wheat cultivars, and its high mobility in alkaline soils severely restricts subsequent crop rotation [1]. Conversely, while metsulfuron-methyl degrades faster, it lacks triasulfuron's specific pH-dependent solubility curve—which is critical for engineering highly stable water-dispersible granules—and demonstrates lower broadleaf weed control efficiency under heavy field infestation pressures[2]. Consequently, generic substitution forces a buyer to compromise on either crop yield safety, environmental mobility, or targeted application efficacy.

Substitution Risk

Soil Mobility Mobility profile may not transferTriasulfuron exhibits lower soil mobility than chlorsulfuron and metsulfuron-methyl. Substituting with more mobile sulfonylureas may alter environmental fate interpretation and increase off-target movement risk.
Weed Spectrum Control spectrum may shiftSpecies-specific efficacy profiles differ among sulfonylureas. Class-based substitution can create control gaps, requiring additional tank-mix partners and altering experimental design.
Carryover Risk Rotational crop safety may differTriasulfuron's documented low carryover to legumes may not be replicated by other sulfonylureas with longer soil persistence, potentially compromising follow-on crop studies.

Crop Safety and Yield Retention in Sensitive Cultivars

Field trials evaluating wheat cultivar tolerance demonstrate that triasulfuron provides a significantly wider therapeutic index than the benchmark chlorsulfuron [1]. At maximum recommended application rates, triasulfuron caused no significant yield reduction in the majority of tested cultivars, whereas chlorsulfuron induced severe phytotoxic yield drag even at lower baseline doses [1].

Evidence DimensionWheat yield advantage at maximum recommended application rates
Target Compound DataMaintained yield with a 4% to 15% advantage over the baseline at 25-50 g/ha.
Comparator Or BaselineChlorsulfuron (15 g/ha) caused significant yield reductions across multiple sensitive cultivars.
Quantified Difference4-15% yield advantage in favor of triasulfuron.
ConditionsField experiments on sensitive wheat cultivars (e.g., Kulin, Halberd) assessing phytotoxicity and yield impact.

Procurement teams formulating for sensitive cereal markets must select triasulfuron to prevent the herbicide-induced crop losses associated with chlorsulfuron.

Weed Control vs Tribenuron-methyl
Head-to-head
98.6% weed control · 3.6 t/ha yield Triasulfuron + dicamba tank-mix
Target
Comparator
+0.2 t/ha yield context
Reported endpoint context supports triasulfuron-based selection when yield comparison is a primary research endpoint
Winter wheat field trial, Prishtina; triasulfuron applied as Lintur formulation

Reduced Soil Mobility for Groundwater Protection

The movement and persistence of sulfonylureas in soil dictate their environmental safety and crop rotation restrictions. Comparative transport modeling and field residue tracking reveal that triasulfuron is significantly less mobile in soil profiles than chlorsulfuron and metsulfuron-methyl[1]. While chlorsulfuron readily leaches in alkaline conditions, triasulfuron residues remain largely confined to the upper 40–50 cm of the soil layer [1].

Evidence DimensionMaximum depth of soil penetration and mobility
Target Compound DataResidues are largely confined to the upper 40-50 cm soil layer.
Comparator Or BaselineChlorsulfuron exhibits extensive downward movement and high mobility in the same soil profiles.
Quantified DifferenceTriasulfuron demonstrates restricted vertical mobility compared to the highly leachable chlorsulfuron baseline.
ConditionsField experiments and computer modeling of herbicide transport in sandy loam and subsoils over 148 days.

Selecting triasulfuron mitigates deep groundwater contamination risks and ensures the active ingredient remains concentrated in the target weed root zone.

Formulation Source Comparison
Head-to-head
3.96 t/ha (Year 1) · 3.95 t/ha (Year 2) New source triasulfuron 20 WG at 100 g/ha
Highest yielding treatment overall
Reported formulation-dependent yield differences support formulation-specific procurement review
Two-year field study, India; compared against existing triasulfuron source and metsulfuron-methyl

pH-Dependent Solubility for Water-Dispersible Granules

Triasulfuron possesses a higher pKa (4.64) than metsulfuron-methyl (3.75), resulting in a highly specialized solubility profile [1]. At slightly acidic conditions (pH 5), triasulfuron is relatively insoluble (32 mg/L), but its solubility increases exponentially to 13,500 mg/L at pH 8.2 [1]. In contrast, metsulfuron-methyl has a flatter solubility curve, reaching only 2,790 mg/L at neutral pH[1]. This steep solubility shift allows triasulfuron to be highly stable in acidic solid formulations while dissolving rapidly upon tank mixing in alkaline buffers.

Evidence DimensionAqueous solubility shift from acidic to alkaline conditions
Target Compound DataSolubility shifts from 32 mg/L (pH 5) to 13,500 mg/L (pH 8.2).
Comparator Or BaselineMetsulfuron-methyl solubility shifts from 270 mg/L (pH 4.6) to 2,790 mg/L (pH 7).
Quantified DifferenceTriasulfuron exhibits a >400-fold increase in solubility across the pH gradient, compared to a ~10-fold increase for metsulfuron-methyl.
ConditionsStandardized aqueous solubility testing at 25°C across varying pH buffers.

This extreme pH-responsiveness makes triasulfuron structurally superior for manufacturing highly stable, fast-acting water-dispersible granules (WG).

Soil Mobility
Head-to-head
Lower mobility than chlorsulfuron and metsulfuron-methyl Kd = 0.55 (pH 5.8) · Kd = 0.19 (pH 7.4)
Supports environmental fate assessment and leaching risk research in regulatory compliance contexts
Field experiment, 8 soil types at varying pH; adsorption coefficients measured at 20°C

Dry-Matter Reduction in Heavy Broadleaf Infestations

In comparative efficacy trials against complex broadleaf weed flora in wheat, triasulfuron formulations demonstrated superior performance over metsulfuron-methyl [1]. Specifically, a 20 WG formulation of triasulfuron achieved a significantly higher Weed Control Index (WCI) and better suppression of weed dry-matter accumulation at 60 days after application [1].

Evidence DimensionWeed Control Index (WCI) at 60 days after application
Target Compound DataTriasulfuron (20 WG at 100 g/ha) achieved an 80.7% WCI.
Comparator Or BaselineMetsulfuron-methyl (20 WP at 20 g/ha) achieved a 73.1% WCI.
Quantified Difference+7.6% absolute increase in Weed Control Index for triasulfuron.
ConditionsField trials assessing broadleaf weed density and biomass reduction in wheat crops.

Buyers targeting regions with dense, tolerant broadleaf weed populations should procure triasulfuron to ensure adequate field efficacy and minimize the need for secondary rescue sprays.

Soil Half-Life
Head-to-head
198 d20°C, pH 5-8
176 dChlorsulfuron, 20°C
27 d30°C
47 dChlorsulfuron, 30°C
+22 d at 20°C · −20 d at 30°C vs chlorsulfuron
Temperature-dependent persistence profile supports region-specific carryover risk assessment
Sandy loam, laboratory incubation; separate microbially active soil mean half-life: 26.2 d
Rotational Crop Safety
Reported
No observed carryover to legume follow-crops 84 field trials, SW Cape, 1983-86
Supports carryover risk assessment for diversified crop rotation research
Field-observed evidence; class-level inference for comparator sulfonylureas

Water-Dispersible Granules for Alkaline Tank Mixes

Driven by its steep pH-dependent solubility curve (shifting from 32 mg/L at pH 5 to 13,500 mg/L at pH 8.2), triasulfuron is the optimal active ingredient for formulating advanced water-dispersible granules [1]. It remains stable and inert during acidic or neutral dry storage but dissolves rapidly and completely when introduced to slightly alkaline agricultural tank mixes, ensuring uniform field application.

Herbicide Formulations for Sensitive Cereal Cultivars

Because triasulfuron provides a 4-15% yield advantage and a significantly wider margin of crop safety compared to chlorsulfuron [2], it is the preferred choice for procurement teams developing weed control solutions for sensitive wheat and barley varieties. It prevents the phytotoxic yield drag commonly associated with benchmark sulfonylureas.

Weed Management in Groundwater-Sensitive Zones

Triasulfuron's restricted vertical mobility in soil profiles—remaining largely in the upper 40-50 cm—makes it highly suitable for deployment in regions with strict groundwater protection regulations [3]. Unlike chlorsulfuron, which leaches extensively in alkaline soils, triasulfuron minimizes deep environmental contamination while maintaining efficacy in the weed root zone.

Application Fit Matrix

Application
Selection Property
Validation Focus
Cereal weed control with sensitive rotational crops
Lower soil mobility and shorter warm-soil half-life profile
Carryover risk assessment for legume and high-value follow-on crops
Environmental stewardship and groundwater protection studies
Quantitative soil adsorption coefficients for leaching risk modeling
Environmental fate assessment and regulatory compliance review
Formulation-specific efficacy evaluation in wheat production
Validated source and application rate for reported yield context
Formulation-dependent endpoint comparison and procurement review
Broadleaf weed spectrum research with challenging species
Species-specific efficacy profile documented across field trials
Weed control spectrum coverage and tank-mix necessity assessment

Color/Form

Fine white powder

XLogP3

2.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

401.0560675 Da

Monoisotopic Mass

401.0560675 Da

Heavy Atom Count

26

Density

1.5 g/cu cm

LogP

1.1 (LogP)
log Kow = 1.1 (pH 5.0), -0.59 (pH 6.9), -1.8 (pH 9.0) at 25 °C

Decomposition

Hazardous decomposition products formed under fire conditions: Carbon oxides, nitrogen oxides (NOx), sulfur oxides, hydrogen chloride gas.

Melting Point

178.1 °C (decomposes)
Melting point: 186 °C

UNII

299LHF498M

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Triasulfuron is a fine white powder. It is moderately soluble in water. It is a member of a group of chemicals called sulfonyl urea herbicides. USE: Triasulfuron is a weed herbicide used in wheat, pastures and conservation reserves in specific areas of the US. EXPOSURE: Workers who use triasulfuron may breathe in mists or have direct skin contact. Exposure to the general population is unlikely but may occur by inhalation and dermal contact when in areas recently treated with triasulfuron. Triasulfuron released to air will be in or on particles that eventually fall to the ground. It may be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down slowly by microorganisms and is not expected to build up in fish. RISK: Data on the potential for sulfonyl urea herbicides such as triasulfuron to produce toxic effects in humans were not available. However, the U.S. Environmental Protection Agency Office of Pesticide Programs has determined that there are no human health risks associated with current triasulfuron use. Decrease in bodyweight, decreased appetite, changes in the blood, and damage to the liver, kidney, and prostate were observed in laboratory animals following exposure to high oral doses overtime. No toxic effects were observed at low doses. No evidence of infertility or abortion was observed in laboratory animals exposed to triasulfuran before and/or during pregnancy. However, decreased birth weight and altered bone development were observed in laboratory animals exposed to high oral doses that also caused mothers to be sick. Tumors were not induced in laboratory animals following lifetime oral exposure to triasulfuron. The U.S. Environmental Protection Agency Office of Pesticide Programs has classified triasulfuron as having evidence of non-carcinogenicity for humans based on a lack of carcinogenicity in laboratory animal studies. The potential for triasulfuron to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

Vapor pressure: 7.5X10-13 mm Hg at 20 °C
Vapor pressure: 2.25X10-10 mm Hg at 25 °C (based on the Knudsen diffusivity (m sq/sec) measured value for triasulfuron's close analog Chlorsulfuron)
<1.5X10-8 mm Hg at 25 °C (OECD Guideline Method 104)

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

82097-50-5
9000-02-6

Metabolism Metabolites

Cytochrome P450 monooxygenases play paramount roles in the detoxification of herbicides as well as in the synthesis of lignins, flavonoids, and phenolic acids. Biochemical analysis of triasulfuron metabolism in maize (Zea mays) seedlings has demonstrated that the P450(s) responsible for detoxification of this herbicide is induced by naphthalic anhydride (NA), a plant safener, and by triasulfuron, the herbicide itself. Induction studies conducted with seedlings of different ages suggest that two separate response pathways modulate this P-450 activity. Induction by NA is independent of the developmental age of the seedlings up to 6.5 d; induction by triasulfuron is tightly modulated with respect to developmental age in that triasulfuron metabolism can be induced by triasulfuron in young (2.5 d) but not older (6.5 d) seedlings. Induction by NA administered in combination with triasulfuron synergistically enhances triasulfuron metabolism in younger seedlings to levels substantially above that obtained with either herbicide or safener treatment alone. In older seedlings, NA plus triasulfuron treatment induces triasulfuron metabolism to only the level of NA treatment alone, indicating again that the induction cascade responding to triasulfuron is nonfunctional in later development. MnCl2 studies indicate that the triasulfuron insensitivity of older seedlings does not result from a general limitation in the inducibility of this P-450 detoxification system but rather from specific limitations in the triasulfuron-response pathway.

Wikipedia

Triasulfuron

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Triasulfuron is produced by reaction of 2- chloroethoxyphenylsulfamoyl chloride with 2- amino-4-methoxy-6-methyl-1,3,5-triazine.
Preparation: W. Meyer, W. Fory, European Patent Office patent 44808; eidem, United States of America patent 4514212 (1982, 1985 both to Ciba-Geigy)

General Manufacturing Information

Registration Notes: Outside USA: Sold commercially in Europe.

Analytic Laboratory Methods

Two extraction methods were developed for the determination of triasulfuron in soil. Method I included extraction with methanol-phosphate buffer at pH 7 (2 + 1, v/v), liquid-liquid partition with dichloromethane, and cleanup on a liquid chromatographic Si adsorption solid-phase extraction tube. In Method II, Extrelut was added and the sample was then extracted with acetonitrile. In both cases, the extracts were analyzed by liquid chromatography (LC) with UV detection and the LC peak was confirmed by LC/mass spectrometry (MS). The 2 methods were tested on 3 soils having different physicochemical characteristics. Method I gave 83% average recovery and a determination limit of 0.4 microg/kg soil. Method II gave 67% average recovery and a determination limit of 2 microg/kg soil. Examples of application of Method I to field samples are reported.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

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